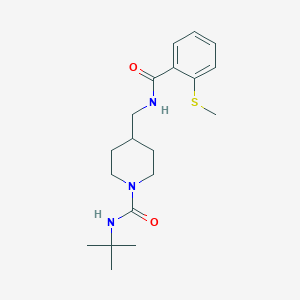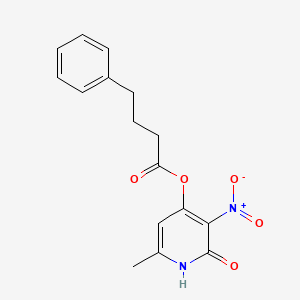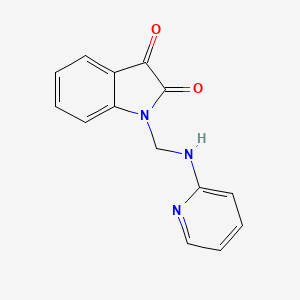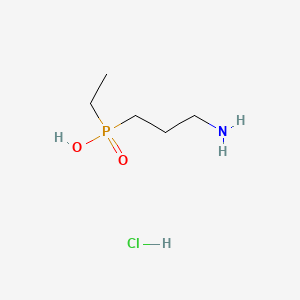
3-aminopropyl(ethyl)phosphinic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Aminopropyl(ethyl)phosphinic acid;hydrochloride is a chemical compound with the molecular formula C5H14NO2P It is a derivative of phosphinic acid, characterized by the presence of an aminopropyl group and an ethyl group attached to the phosphorus atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-aminopropyl(ethyl)phosphinic acid;hydrochloride typically involves the reaction of 3-aminopropylphosphonic acid with ethylating agents under controlled conditions. One common method involves the use of ethyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Aminopropyl(ethyl)phosphinic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphinic acid group to phosphine derivatives.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinic acid derivatives.
Wissenschaftliche Forschungsanwendungen
3-Aminopropyl(ethyl)phosphinic acid;hydrochloride has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as a GABA receptor agonist or antagonist, influencing neurotransmission.
Medicine: Explored for its potential therapeutic effects in neurological disorders due to its interaction with GABA receptors.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of 3-aminopropyl(ethyl)phosphinic acid;hydrochloride involves its interaction with molecular targets such as GABA receptors. It can act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmission pathways. This modulation can affect various physiological processes, including muscle relaxation, anxiety, and pain perception.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Aminopropylphosphonic acid: Similar structure but lacks the ethyl group.
3-Aminopropyl(methyl)phosphinic acid: Contains a methyl group instead of an ethyl group.
2-Aminoethylphosphonic acid: Contains an aminoethyl group instead of an aminopropyl group.
Uniqueness
3-Aminopropyl(ethyl)phosphinic acid;hydrochloride is unique due to the presence of both an aminopropyl group and an ethyl group attached to the phosphorus atom. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
Eigenschaften
IUPAC Name |
3-aminopropyl(ethyl)phosphinic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO2P.ClH/c1-2-9(7,8)5-3-4-6;/h2-6H2,1H3,(H,7,8);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQFXUJBWMPODB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(=O)(CCCN)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15ClNO2P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Phenylsulfanyl)methyl]morpholine](/img/structure/B3015405.png)
![2-Ethoxy-6-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol](/img/structure/B3015407.png)
![1-{Pyrazolo[1,5-a]pyrazin-4-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B3015409.png)
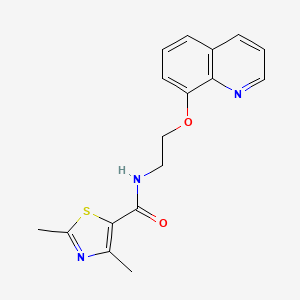
![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(pyrrolidin-1-yl)acetamide](/img/structure/B3015412.png)
![[9a-(Hydroxymethyl)-1,3,4,6,7,9-hexahydropyrazino[2,1-c][1,4]oxazin-8-yl]-(2-chloropyridin-3-yl)methanone](/img/structure/B3015413.png)
